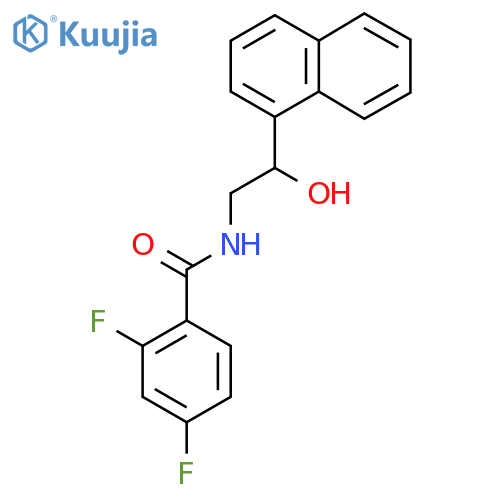

Cas no 1351631-49-6 (2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide)

1351631-49-6 structure

商品名:2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide

- 2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide

- F5857-2316

- AKOS024523761

- 2,4-difluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide

- 1351631-49-6

- 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

-

- インチ: 1S/C19H15F2NO2/c20-13-8-9-16(17(21)10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24)

- InChIKey: XZYBRAMSUMJAKU-UHFFFAOYSA-N

- ほほえんだ: FC1C=C(C=CC=1C(NCC(C1=CC=CC2C=CC=CC1=2)O)=O)F

計算された属性

- せいみつぶんしりょう: 327.10708505g/mol

- どういたいしつりょう: 327.10708505g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 434

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 49.3Ų

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5857-2316-20μmol |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-25mg |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-10μmol |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-3mg |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-20mg |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-50mg |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-100mg |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 100mg |

$248.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-4mg |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-1mg |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5857-2316-40mg |

2,4-difluoro-N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]benzamide |

1351631-49-6 | 40mg |

$140.0 | 2023-09-09 |

2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

1351631-49-6 (2,4-difluoro-N-2-hydroxy-2-(naphthalen-1-yl)ethylbenzamide) 関連製品

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬